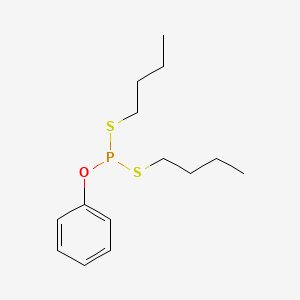
S,S-Dibutyl O-phenyl phosphorodithioite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S,S-Dibutyl O-phenyl phosphorodithioite: is an organophosphorus compound with the molecular formula C14H23OPS2. It is a member of the phosphorodithioate family, which are known for their applications in various chemical processes and industries. This compound is characterized by its unique structure, which includes a phenyl group attached to a phosphorodithioite moiety, making it a versatile reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dibutyl O-phenyl phosphorodithioite typically involves the reaction of phenol with phosphorus pentasulfide (P2S5) to form O-phenyl phosphorodithioic acid. This intermediate is then reacted with dibutylamine to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: S,S-Dibutyl O-phenyl phosphorodithioite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorodithioate esters.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are often used.
Major Products:
Oxidation: The major products are phosphorodithioate esters.
Substitution: Depending on the nucleophile, various substituted phosphorodithioites can be formed.
Aplicaciones Científicas De Investigación
Chemistry: S,S-Dibutyl O-phenyl phosphorodithioite is used as a reagent in organic synthesis, particularly in the formation of phosphorodithioate esters, which are valuable intermediates in the synthesis of various organic compounds .
Biology and Medicine: In biological research, this compound is studied for its potential use in the development of novel pharmaceuticals, particularly those targeting enzymes that interact with phosphorus-containing compounds .
Industry: Industrially, this compound is used as an additive in lubricants and as a flotation agent in mineral processing.
Mecanismo De Acción
The mechanism by which S,S-Dibutyl O-phenyl phosphorodithioite exerts its effects involves the formation of stable complexes with metal ions. The phosphorodithioite moiety can coordinate with metal ions, leading to the formation of chelates. This property is particularly useful in applications such as mineral flotation, where the compound enhances the separation of valuable minerals from ores .
Comparación Con Compuestos Similares
- S,S-Dibutyl O-ethyl phosphorodithioite
- S-Allyl-O,O’-dibutyl phosphorodithioate
Comparison: S,S-Dibutyl O-phenyl phosphorodithioite is unique due to the presence of the phenyl group, which imparts different chemical properties compared to its analogs. For instance, the phenyl group can influence the compound’s reactivity and its ability to form complexes with metal ions. This makes it more suitable for specific applications, such as in the flotation of chalcopyrite, where it exhibits better selectivity and collecting power.
Propiedades
Número CAS |
3819-64-5 |
|---|---|
Fórmula molecular |
C14H23OPS2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
bis(butylsulfanyl)-phenoxyphosphane |
InChI |
InChI=1S/C14H23OPS2/c1-3-5-12-17-16(18-13-6-4-2)15-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
Clave InChI |
AHGFRFKDZIUMNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCSP(OC1=CC=CC=C1)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


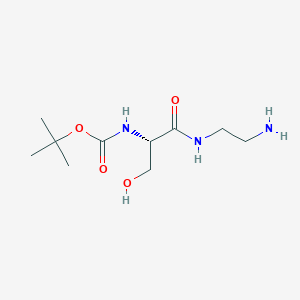
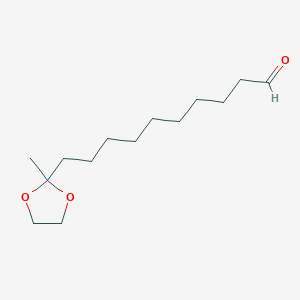
![(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one](/img/structure/B14147416.png)
![2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B14147417.png)
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-](/img/structure/B14147422.png)
![4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14147425.png)
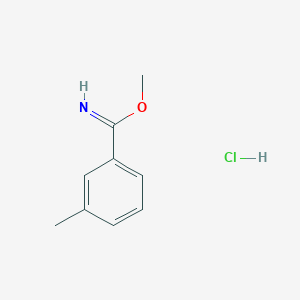
![2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide](/img/structure/B14147437.png)
![2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14147445.png)
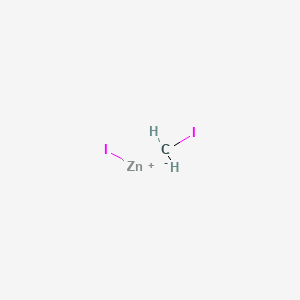
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)

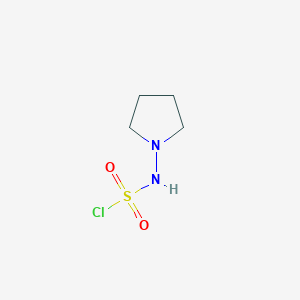
![2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147504.png)
